2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, at room temperature.
Major Products Formed
Scientific Research Applications
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Methanesulfonyl)piperidin-4-ylidene]acetonitrile
- 2-[1-(Propylsulfonyl)piperidin-4-ylidene]acetonitrile
- 2-[1-(Butanesulfonyl)piperidin-4-ylidene]acetonitrile
Uniqueness
2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile is unique due to its specific ethanesulfonyl group, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-4-9(3-6-10)5-8-11/h3H,2,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXFKWBJRHIDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(=CC#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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